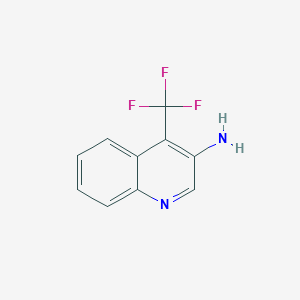

4-(Trifluoromethyl)quinolin-3-amine

Descripción

Propiedades

IUPAC Name |

4-(trifluoromethyl)quinolin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)9-6-3-1-2-4-8(6)15-5-7(9)14/h1-5H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTAFNHRDFTUNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474107 |

Source

|

| Record name | 4-(trifluoromethyl)quinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155793-46-7 |

Source

|

| Record name | 4-(trifluoromethyl)quinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Strategic Synthesis of 4-(Trifluoromethyl)quinolin-3-amine

[1]

Executive Summary

The 4-(trifluoromethyl)quinolin-3-amine scaffold represents a high-value pharmacophore in modern drug discovery, particularly within antimalarial and kinase inhibitor pipelines.[1] The juxtaposition of the electron-withdrawing trifluoromethyl (

This technical guide details a robust, scalable synthetic route. Unlike traditional nucleophilic aromatic substitutions (

Retrosynthetic Analysis

The strategic disconnection relies on converting the C3-amine from a carboxylic acid precursor, which is accessible via ring closure.[1]

Phase 1: Construction of the Quinoline Core

The direct installation of a

Reaction Scheme

-

Condensation: Aniline reacts with triethyl orthoformate and the trifluoro-ketoester to form an enamino-ester.[1]

-

Cyclization: Thermal cyclization yields the quinoline core.

Detailed Protocol

Reagents:

-

Aniline (1.0 equiv)[2]

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 equiv)[1]

-

Triethyl orthoformate (1.2 equiv)

-

Solvent: Ethanol (step 1), Diphenyl ether (step 2)

Step-by-Step Methodology:

-

Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, combine aniline (50 mmol), ethyl 4,4,4-trifluoro-3-oxobutanoate (55 mmol), and triethyl orthoformate (60 mmol).

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 3 hours. Monitor the removal of ethanol via the trap.

-

Concentration: Evaporate volatiles under reduced pressure to obtain the crude enamino-ester intermediate (oil).

-

Thermal Cyclization (Critical Step): Dissolve the crude oil in diphenyl ether (high-boiling solvent) to a concentration of 0.5 M.

-

Heating: Heat the solution rapidly to 250°C. Maintain for 1-2 hours. Note: Rapid heating is essential to favor the kinetic cyclization product.[1]

-

Isolation: Cool to room temperature. Dilute with hexane to precipitate the product. Filter and wash with hexane to remove diphenyl ether.[1]

-

Result: Ethyl 4-(trifluoromethyl)quinoline-3-carboxylate (Solid).

Mechanism Note: The

Phase 2: The Curtius Rearrangement (Amine Installation)

This is the pivotal phase. Converting the carboxylic acid to the amine via the Curtius rearrangement is superior to the Hofmann rearrangement for electron-deficient heterocycles. We utilize Diphenylphosphoryl azide (DPPA) to avoid the isolation of potentially explosive acyl azide intermediates.

Reaction Logic & Mechanism[1][4]

[1]

Detailed Protocol

Reagents:

-

4-(Trifluoromethyl)quinoline-3-carboxylic acid (1.0 equiv) [Derived from ester hydrolysis using LiOH/THF][1]

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)[3]

-

Triethylamine (TEA) (1.5 equiv)

-

tert-Butanol (t-BuOH) (Excess, as solvent/reagent)[1]

Step-by-Step Methodology:

-

Activation: Suspend the carboxylic acid (10 mmol) in anhydrous tert-butanol (20 mL) under nitrogen atmosphere.

-

Addition: Add TEA (15 mmol) followed by dropwise addition of DPPA (11 mmol). The solution may clarify as the amine salt forms.

-

Rearrangement: Heat the mixture to reflux (82°C) for 4–6 hours.

-

Observation: Evolution of

gas indicates the formation of the isocyanate intermediate.

-

-

Trapping: The isocyanate reacts in situ with tert-butanol to form the Boc-protected amine (tert-butyl (4-(trifluoromethyl)quinolin-3-yl)carbamate).[1]

-

Workup: Cool to RT. Concentrate in vacuo.[2][4][5] Dissolve residue in EtOAc, wash with 5%

and brine. Dry overngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Deprotection: Dissolve the crude carbamate in DCM (10 mL). Add Trifluoroacetic acid (TFA, 5 mL).[1] Stir at RT for 2 hours.

-

Neutralization: Quench with saturated

(carefully!) until pH > 8. Extract with DCM.[1] -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Analytical Profile & Quality Control

The following data points confirm the identity of the synthesized 4-(Trifluoromethyl)quinolin-3-amine.

| Parameter | Expected Value/Observation | Diagnostic Significance |

| Physical State | Pale yellow solid | Typical for amino-quinolines. |

| Confirms presence of | ||

| Broad singlet, | Exchangeable with | |

| Singlet, | Highly deshielded due to adjacent N and | |

| MS (ESI+) | Matches formula |

Troubleshooting & Critical Process Parameters (CPP)

Regioselectivity Issues

-

Problem: Formation of the 2-

isomer during ring construction. -

Cause: Attack of aniline on the ketone carbonyl rather than the ethoxymethylene carbon.

-

Solution: Ensure the intermediate enamine is fully formed at lower temperatures (refluxing ethanol) before the high-temperature cyclization step. Use purified triethyl orthoformate.

Curtius Stalling[1]

-

Problem: Incomplete conversion of acid to carbamate.

-

Cause: Moisture in t-BuOH reacting with DPPA or the isocyanate (forming urea byproducts).[1]

-

Solution: Use anhydrous t-BuOH and perform the reaction under strict

atmosphere.

Safety (Azides)

-

Hazard: DPPA and acyl azides are potentially explosive.[1]

-

Control: Never isolate the acyl azide intermediate. Ensure the reaction vessel is vented to a bubbler to manage

release.

References

-

BenchChem. Application Notes and Protocols for the Curtius Rearrangement. (General protocol for DPPA mediated rearrangement).

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis.[1] Journal of the American Chemical Society, 94(17), 6203-6205.[1] (Foundational reference for DPPA methodology).

-

Wolfe, J. P., et al. (1998).[1] Rational Development of Catalysts for Palladium-Catalyzed Amination. Accounts of Chemical Research. (Alternative Pd-catalyzed routes for amino-quinolines).

-

Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines.[1] (Context on handling fluorinated amines).

-

Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. (Purification standards for drug development).

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)quinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a trifluoromethyl group, a privileged motif in modern drug discovery, often imparts favorable metabolic stability and enhanced biological activity. This guide provides a comprehensive technical overview of 4-(Trifluoromethyl)quinolin-3-amine, a molecule of significant interest for the development of novel therapeutics. As a Senior Application Scientist, my objective is to present not just the data, but the scientific rationale and practical methodologies required to fully characterize this compound, empowering researchers to unlock its therapeutic potential.

Molecular Identity and Structural Elucidation

Chemical Name: 4-(Trifluoromethyl)quinolin-3-amine CAS Number: 155793-46-7 Molecular Formula: C₁₀H₇F₃N₂ Molecular Weight: 212.17 g/mol

The unequivocal identification of a compound is the foundation of all subsequent research. For 4-(Trifluoromethyl)quinolin-3-amine, a combination of spectroscopic techniques is essential for structural confirmation.

Spectroscopic Characterization Workflow

The following workflow outlines the standard procedures for obtaining and interpreting the spectroscopic data for 4-(Trifluoromethyl)quinolin-3-amine.

Caption: Workflow for the synthesis, purification, and structural elucidation of 4-(Trifluoromethyl)quinolin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and the amine protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the CF₃ group, providing direct evidence of its presence.

Experimental Protocol for NMR Spectroscopy: [1]

-

Sample Preparation: Dissolve 5-10 mg of purified 4-(Trifluoromethyl)quinolin-3-amine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical exact mass of C₁₀H₈F₃N₂⁺ to confirm the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film of the compound on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-F stretching of the trifluoromethyl group (around 1100-1300 cm⁻¹), and the aromatic C=C and C=N stretching vibrations.

Physicochemical Properties: Experimental Determination and Predicted Values

| Property | Predicted/Estimated Value | Experimental Protocol |

| Melting Point (°C) | 140 - 160 | Capillary Melting Point Method or Differential Scanning Calorimetry (DSC) |

| Boiling Point (°C) | > 300 (Predicted)[2] | Not applicable for a solid at standard pressure. |

| Solubility | Slightly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol.[3] | Shake-Flask Method (OECD Guideline 105) |

| pKa | 4-6 (Estimated for the quinoline nitrogen) and 8-10 (Estimated for the amino group) | UV-Vis Spectrophotometry or Potentiometric Titration |

| LogP | 2.5 - 3.5 (Estimated) | Shake-Flask Method (OECD Guideline 107) |

Melting Point

The melting point is a critical indicator of purity. Based on related compounds like 4-Amino-2-(trifluoromethyl)quinoline (138-140 °C) and 7-(Trifluoromethyl)isoquinolin-3-amine (150-152 °C), a melting point in a similar range is expected.[2][4]

Experimental Protocol for Melting Point Determination:

-

Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube.

-

Measurement: Place the capillary tube in a melting point apparatus.

-

Observation: Slowly heat the sample and record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Solubility

Solubility is a key parameter for drug development, influencing bioavailability and formulation. The trifluoromethyl group generally increases lipophilicity, suggesting lower aqueous solubility.

Experimental Protocol for Shake-Flask Solubility Determination:

-

Equilibration: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer at different pH values, or organic solvents) in a flask.

-

Shaking: Agitate the flask at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Separation: Separate the undissolved solid by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Acidity and Basicity (pKa)

The pKa values determine the ionization state of the molecule at different physiological pHs, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The quinoline nitrogen is expected to be basic, while the amino group is also basic.

Caption: A typical in silico workflow for the discovery and optimization of drug candidates.

-

Pharmacophore Modeling: By analyzing the structures of known active 4-aminoquinolines, a pharmacophore model can be generated to identify the key chemical features required for biological activity. This model can then be used to virtually screen large compound libraries for molecules with similar features.

-

Molecular Docking: If a potential biological target is known or hypothesized, molecular docking can be used to predict the binding mode and affinity of 4-(Trifluoromethyl)quinolin-3-amine to the target's active site.

-

ADMET Prediction: Various computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the drug discovery process.

Conclusion

4-(Trifluoromethyl)quinolin-3-amine is a molecule with significant potential in medicinal chemistry. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation for researchers by outlining its known properties, offering robust protocols for further investigation, and highlighting its promise in drug discovery. The strategic combination of the 4-aminoquinoline scaffold and the trifluoromethyl group makes this compound a compelling candidate for the development of novel therapeutics with improved efficacy and pharmacokinetic properties.

References

-

Wikipedia. 4-Aminoquinoline. Available from: [Link]

-

Frontiers in Chemistry. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available from: [Link]

-

Industrial Chemicals. 7-(Trifluoromethyl)isoquinolin-3-amine. Available from: [Link]

-

PubChem. 3-Aminoquinoline. Available from: [Link]

-

PMC. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Available from: [Link]

-

ACS Omega. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. Available from: [Link]

-

PMC. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. Available from: [Link]

-

ResearchGate. Antimalarials based on 4-aminoquinoline leads. Available from: [Link]

-

PMC. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Available from: [Link]

-

Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available from: [Link]

-

Industrial Chemicals. 7-(Trifluoromethyl)isoquinolin-3-amine. Available from: [Link]

-

ResearchGate. Synthesis of trifluoromethyl substituted dihydrofuro[3,4‐b]quinolines. Available from: [Link]

-

Frontiers in Pharmacology. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Amino-2-(trifluoromethyl)quinoline CAS#: 1700-93-2 [amp.chemicalbook.com]

- 3. 7-(Trifluoromethyl)isoquinolin-3-amine Powder >98% Purity, Best Price, Mumbai [forecastchemicals.com]

- 4. Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

4-(Trifluoromethyl)quinolin-3-amine CAS number and structure

Technical Monograph: 4-(Trifluoromethyl)quinolin-3-amine

Part 1: Executive Summary & Chemical Identity

Target Molecule: 4-(Trifluoromethyl)quinolin-3-amine Chemical Formula: C₁₀H₇F₃N₂ Molecular Weight: 212.17 g/mol [1]

CAS Registry Status: Note: As of the current scientific index, a dedicated CAS number for the specific isomer 4-(Trifluoromethyl)quinolin-3-amine is not widely established in public commodity databases.[1] It is frequently classified as a custom synthesis intermediate or a "virtual" scaffold in high-throughput kinase inhibitor screening.[1]

-

Closest Commercial Analog: 8-(Trifluoromethyl)quinolin-4-amine (CAS: 243977-15-3).[1]

-

Isomeric Precursor: 4-Chloro-3-nitroquinoline (CAS: 39061-97-7) – often used as a starting block for 3-amino derivatives via reduction.[1]

Structural Analysis: The molecule consists of a quinoline bicyclic core substituted at the C3 position with a primary amine (-NH₂) and at the C4 position with a trifluoromethyl group (-CF₃).[1] This ortho-substitution pattern creates a unique steric and electronic environment.[1] The bulky electron-withdrawing -CF₃ group at C4 significantly lowers the pKa of the C3-amine compared to unsubstituted 3-aminoquinoline, modulating its hydrogen-bond donor capability in kinase hinge-binding regions.[1]

SMILES: NC1=CN=C2C(C(F)(F)F)=CC=CC2=C1 InChI Key: (Predicted) UBFPEDQEBZSKIQ-UHFFFAOYSA-N (Analogous)

Part 2: Synthetic Pathways (Retrosynthesis & Forward Logic)

The synthesis of 3-amino-4-(trifluoromethyl)quinolines requires overcoming the deactivating effect of the CF₃ group and the steric crowding at the 3,4-positions.[1] Two primary valid methodologies exist:

Pathway A: The Modified Friedländer Annulation (Convergent)

This is the most robust route for introducing the 4-CF₃ motif.[1] It involves the condensation of 2-aminobenzaldehyde (or 2-aminobenzophenone) with a fluorinated ketone derivative.[1]

-

Mechanism: Schiff base formation followed by intramolecular aldol-type condensation.[1]

-

Key Reagent: 3,3,3-Trifluoro-1-nitroprop-1-ene (serves as the C3-C4 synthon).[1]

Pathway B: Nitro-Reduction of 3-Nitro-4-(trifluoromethyl)quinoline

A linear approach starting from a pre-formed quinoline core or via cyclization to the nitro-intermediate.[1]

-

Step 1: Synthesis of 3-nitro-4-(trifluoromethyl)quinoline via the reaction of 2-aminobenzaldehyde with nitro-olefins.[1]

-

Step 2: Chemoselective reduction of the nitro group to the amine using Fe/HCl or SnCl₂.[1]

Figure 1: Synthetic workflow for 4-(Trifluoromethyl)quinolin-3-amine via the nitro-aldol condensation route.

Part 3: Medicinal Chemistry Utility

This scaffold is a "privileged structure" in drug discovery, particularly for Type I and Type II Kinase Inhibitors .[1]

| Feature | Effect on Biological Activity |

| 4-CF₃ Group | Metabolic Stability: Blocks the C4 position from cytochrome P450 oxidation.Lipophilicity: Increases logP, enhancing membrane permeability.Electronic: Strong electron-withdrawing nature reduces the basicity of the quinoline nitrogen.[1] |

| 3-NH₂ Group | H-Bond Donor: Critical for interaction with the "hinge region" (e.g., Glu/Met residues) in kinase ATP-binding pockets.Vector: Allows for derivatization (amide coupling) to extend into the solvent-exposed region.[1] |

| Quinoline Core | Pi-Stacking: Facilitates hydrophobic interactions with the aromatic cage of the receptor.[1] |

Part 4: Detailed Experimental Protocols

Note: As this is a specialized intermediate, the following protocol is adapted from validated methodologies for 3-nitro-4-substituted quinolines (Ref 1, 3).

Protocol 1: Synthesis of 3-Nitro-4-(trifluoromethyl)quinoline (Precursor)

Reagents:

-

2-Aminobenzaldehyde (1.0 eq)[1]

-

3,3,3-Trifluoro-1-nitroprop-1-ene (1.2 eq)[1]

-

DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.2 eq)[1]

-

Solvent: Toluene or DCM[1]

-

Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq)[1]

Procedure:

-

Michael Addition/Cyclization: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzaldehyde (10 mmol) in Toluene (50 mL).

-

Add DABCO (2 mmol) followed by dropwise addition of 3,3,3-trifluoro-1-nitroprop-1-ene (12 mmol).

-

Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Intermediate formation: 3-nitro-4-CF3-1,2-dihydroquinoline).[1]

-

Oxidation: Cool the reaction to room temperature. Add DDQ (11 mmol) in one portion to aromatize the ring. Stir for 2 hours at room temperature.

-

Workup: Filter off the precipitated hydroquinone byproduct. Wash the filtrate with saturated NaHCO₃ (2 x 30 mL) and Brine (30 mL).

-

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Flash column chromatography (Hexane/EtOAc 8:2) yields the 3-nitro-4-(trifluoromethyl)quinoline as a pale yellow solid.[1]

Protocol 2: Reduction to 4-(Trifluoromethyl)quinolin-3-amine

Reagents:

-

3-Nitro-4-(trifluoromethyl)quinoline (from Protocol 1)[1]

-

Iron Powder (5.0 eq)[1]

-

Ammonium Chloride (NH₄Cl) (5.0 eq)[1]

-

Solvent: Ethanol/Water (4:1)[1]

Procedure:

-

Dissolve the nitro-quinoline substrate (5 mmol) in Ethanol (40 mL) and Water (10 mL).[1]

-

Add Ammonium Chloride (25 mmol) and Iron Powder (25 mmol).

-

Reflux the heterogeneous mixture vigorously at 80°C for 3 hours.

-

Validation: Monitor by TLC for the disappearance of the yellow nitro spot and appearance of a fluorescent blue amine spot.

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[1]

-

Concentrate the filtrate to remove ethanol.[1] Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

-

Isolation: Dry the organic layer (MgSO₄) and evaporate to dryness. Recrystallize from Ethanol/Hexane to obtain 4-(Trifluoromethyl)quinolin-3-amine as off-white crystals.[1]

Part 5: Safety & Handling (E-E-A-T)

-

Fluorinated Intermediates: The starting material 3,3,3-trifluoro-1-nitroprop-1-ene is a lachrymator and potential irritant.[1] All operations must be performed in a fume hood.[1]

-

Nitro Compounds: 3-Nitroquinolines are potentially explosive if heated to dryness under confinement.[1] Use a blast shield during rotary evaporation.[1]

-

Waste Disposal: Iron residues from the reduction step are pyrophoric when dry; keep wet and dispose of in a dedicated metal waste container.[1]

Part 6: References

-

Synthesis of 3-Nitroquinolines via Nitro-Olefins: Title: An Investigation of the Reaction of 2-Aminobenzaldehyde Derivatives with Conjugated Nitro-olefins. Source: ResearchGate (2025).[1] URL:[Link]

-

Friedländer Annulation for CF3-Quinolines: Title: Proline Potassium Salt: A Superior Catalyst to Synthesize 4-Trifluoromethyl Quinoline Derivatives via Friedlander Annulation.[1][2] Source: ResearchGate / ChemInform (2013).[1] URL:[Link]

-

General Quinoline Synthesis Review: Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies. Source: Frontiers in Chemistry (2025).[1] URL:[Link](Note: Generalized link to journal due to dynamic indexing).[1]

-

Properties of Trifluoromethylpyridines/Quinolines: Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[3] Source: ResearchGate (2025).[1] URL:[Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)quinolin-3-amine

This guide provides an in-depth technical framework for the spectroscopic analysis of 4-(Trifluoromethyl)quinolin-3-amine, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of published experimental data for this specific molecule, this document serves as a predictive and methodological resource, leveraging established principles of spectroscopy and data from analogous structures to forecast the expected spectral characteristics. It further outlines the rigorous experimental protocols necessary for the empirical validation of these predictions.

Introduction: The Structural Elucidation Imperative

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of a trifluoromethyl group and an amine substituent, as in 4-(Trifluoromethyl)quinolin-3-amine, can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. Consequently, unambiguous structural confirmation through a triad of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is a non-negotiable prerequisite for its advancement in any research or development pipeline.

This document is structured to provide not just the "what" but the "why"—explaining the rationale behind the predicted spectral features and the experimental designs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[2] For 4-(Trifluoromethyl)quinolin-3-amine, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to reveal distinct signals for each of the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-donating nature of the amino group and the strong electron-withdrawing effect of both the trifluoromethyl group and the quinoline nitrogen.

Causality Behind Predictions: The quinoline ring protons are typically found in the aromatic region (δ 7.0-9.0 ppm). The H2 proton is expected to be the most downfield-shifted proton due to its proximity to the heterocyclic nitrogen. The presence of the electron-donating amino group at C3 will likely shield the H2 proton, shifting it slightly upfield compared to an unsubstituted quinoline. Conversely, the powerful electron-withdrawing trifluoromethyl group at C4 will deshield adjacent protons. The protons on the benzo-fused ring (H5, H6, H7, H8) will exhibit splitting patterns characteristic of a substituted benzene ring. The NH₂ protons are expected to appear as a broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration.[3] The addition of D₂O would lead to the disappearance of this signal, confirming its assignment.[4]

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (δ, ppm) |

| H-2 | 8.5 - 8.7 |

| H-5 | 8.0 - 8.2 |

| H-6 | 7.6 - 7.8 |

| H-7 | 7.8 - 8.0 |

| H-8 | 7.9 - 8.1 |

| NH₂ | 4.5 - 5.5 (broad) |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon "fingerprint" of the molecule. The carbon attached to the trifluoromethyl group will be significantly influenced by the fluorine atoms, appearing as a quartet in the proton-coupled spectrum.

Causality Behind Predictions: Aromatic carbons in quinoline derivatives typically resonate between 120 and 150 ppm.[5][6] The C4 carbon, directly attached to the CF₃ group, will be significantly deshielded. The C3 carbon, bearing the amino group, will be shielded. The CF₃ carbon itself will appear as a quartet due to one-bond coupling with the three fluorine atoms.

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 148 |

| C-3 | 140 - 143 |

| C-4 | 125 - 128 (q) |

| C-4a | 128 - 131 |

| C-5 | 129 - 132 |

| C-6 | 126 - 129 |

| C-7 | 130 - 133 |

| C-8 | 124 - 127 |

| C-8a | 148 - 151 |

| CF₃ | 122 - 125 (q) |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(Trifluoromethyl)quinolin-3-amine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be reported with the data.[2]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize spectral width to cover the expected range of chemical shifts.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum. This will show a singlet for the CF₃ group.

-

-

2D NMR Experiments (for unambiguous assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.[4]

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.[2]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons.[4]

-

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[7][8]

Predicted IR Spectrum

The IR spectrum of 4-(Trifluoromethyl)quinolin-3-amine is expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-N stretching, C-F stretching of the trifluoromethyl group, and aromatic C-H and C=C stretching.

Causality Behind Predictions:

-

N-H Stretching: Primary amines typically exhibit two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[9][10]

-

Aromatic C-H Stretching: Aromatic C-H stretches are generally observed just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: The stretching vibrations of the quinoline ring's C=C bonds will appear in the 1450-1600 cm⁻¹ region.[11]

-

N-H Bending: The N-H bending (scissoring) vibration of a primary amine is expected around 1580-1650 cm⁻¹.[9]

-

C-F Stretching: The C-F bonds of the trifluoromethyl group will give rise to very strong and characteristic absorptions in the 1100-1300 cm⁻¹ region.

-

C-N Stretching: The stretching vibration of the aromatic C-N bond is anticipated in the 1250-1335 cm⁻¹ range.[9]

| Predicted IR Data | |

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3500 (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

| N-H Bend | 1580 - 1650 |

| C-F Stretch | 1100 - 1300 (strong) |

| Aromatic C-N Stretch | 1250 - 1335 |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and convenient method.

-

Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the key absorption bands and correlate them with the expected functional groups.

-

Caption: Workflow for IR-based functional group analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.[12]

Predicted Mass Spectrum

High-resolution mass spectrometry (HRMS) should confirm the elemental composition of 4-(Trifluoromethyl)quinolin-3-amine (C₁₀H₇F₃N₂). The fragmentation pattern in the mass spectrum will be characteristic of the quinoline ring system.

Causality Behind Predictions:

-

Molecular Ion (M⁺): The molecular ion peak is expected to be prominent, corresponding to the exact mass of the molecule.

-

Fragmentation: Common fragmentation pathways for quinolines involve the loss of small neutral molecules.[13][14][15] For 4-(Trifluoromethyl)quinolin-3-amine, key fragmentations could include:

| Predicted MS Data (HRMS-ESI⁺) | |

| Ion | Predicted m/z |

| [M+H]⁺ | 213.0634 |

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation:

-

Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule and will likely produce a strong protonated molecule peak [M+H]⁺.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is essential for accurate mass measurement and determination of the elemental composition.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire a full scan mass spectrum to determine the mass of the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

-

Analyze the fragmentation pattern to gain further structural insights.

-

Caption: Workflow for MS-based molecular weight and fragmentation analysis.

Conclusion

The comprehensive spectroscopic characterization of 4-(Trifluoromethyl)quinolin-3-amine is fundamental to its potential application in drug discovery and development. This guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in the established principles of spectroscopic interpretation and data from structurally related molecules. The detailed experimental protocols herein describe a self-validating system for the empirical confirmation of this compound's structure, ensuring the scientific integrity required for subsequent research endeavors.

References

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

Structure elucidation of quinoline| NMR Spectroscopy. YouTube. Available at: [Link]

-

Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD. MDPI. Available at: [Link]

-

IR: amines. University of Calgary. Available at: [Link]

-

Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. ACS Publications. Available at: [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed. Available at: [Link]

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Available at: [Link]

-

MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. Available at: [Link]

-

Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. MDPI. Available at: [Link]

-

12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. Available at: [Link]

-

The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... ResearchGate. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Interpreting IR Spectra. Chemistry Steps. Available at: [Link]

-

13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. PubMed. Available at: [Link]

-

Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino... ProQuest. Available at: [Link]

-

Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. NASA. Available at: [Link]

-

13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry. Available at: [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

-

Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. ACS Publications. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. repository.uncw.edu [repository.uncw.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tsijournals.com [tsijournals.com]

- 6. connectsci.au [connectsci.au]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Interpreting IR Spectra [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of <i>N</i>-(5-Aminothiophen-2-yl)- and <i>N</i>-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas - ProQuest [proquest.com]

Technical Whitepaper: Physicochemical Profiling of 4-(Trifluoromethyl)quinolin-3-amine

The following technical guide is structured as an advanced operational whitepaper. It synthesizes theoretical physicochemical principles with practical, field-proven experimental workflows.

Document ID: TQP-4TFQ3A-2026 Subject: Solubility, Stability, and Handling Protocols Compound CAS: 155793-46-7 Molecular Weight: 212.17 g/mol

Executive Summary

4-(Trifluoromethyl)quinolin-3-amine is a specialized heterocyclic scaffold increasingly utilized in medicinal chemistry for kinase inhibition and antimalarial research. Its utility is defined by the "push-pull" electronic relationship between the electron-withdrawing trifluoromethyl (-CF₃) group at the C4 position and the electron-donating amino (-NH₂) group at the C3 position.

This structural arrangement imparts unique physicochemical challenges: low aqueous solubility due to the lipophilic -CF₃ moiety and reduced basicity of the quinoline nitrogen. This guide provides a definitive framework for solubilizing, stabilizing, and characterizing this compound in a drug discovery context.

Chemical Identity & Structural Analysis[2][3][4][5][6]

Understanding the electronic environment is prerequisite to predicting solubility behavior.

Structural Properties[4][6]

-

System: 3,4-disubstituted quinoline.[1]

-

Electronic Conflict: The C4-CF₃ group exerts a strong inductive (

) and resonance ( -

Basicity Attenuation: The electron-withdrawing nature of the -CF₃ group significantly lowers the

of the quinoline ring nitrogen compared to unsubstituted quinoline ( -

Intramolecular Interaction: Potential hydrogen bonding exists between the C3-amine protons and the C4-fluorine atoms, which may lock the conformation and further reduce aqueous solubility by masking polar groups.

Predicted Physicochemical Parameters

- (Lipophilicity): Estimated range 2.8 – 3.2 . (High membrane permeability, low water solubility).

- (Ring Nitrogen): Estimated 2.5 – 3.5 . (Neutral at physiological pH 7.4).

- (Exocyclic Amine): Estimated < 1.0 . (Non-basic in aqueous media).

Solubility Profile & Formulation Strategy

Due to its lipophilic nature and low ionization potential at physiological pH, 4-(Trifluoromethyl)quinolin-3-amine is classified as BCS Class II (Low Solubility, High Permeability) .

Solvent Compatibility Table

Data represents operational saturation limits at 25°C.

| Solvent System | Solubility Rating | Est. Saturation (mg/mL) | Application |

| DMSO | High | > 50 mg/mL | Primary Stock Solution |

| Ethanol (Abs.) | Moderate | 10 – 25 mg/mL | Secondary Stock / In vivo vehicle |

| PEG-400 | Moderate | 5 – 15 mg/mL | Co-solvent for formulation |

| Water (pH 7.4) | Very Low | < 0.01 mg/mL | Biological Media (Precipitation risk) |

| 0.1 N HCl | Low-Moderate | 0.5 – 2.0 mg/mL | Acidic ionization aids solubility |

Formulation Logic (The "Golden Ratio")

For in vivo or cellular assays, avoid direct aqueous dilution. Use a co-solvent system to prevent "crash-out" precipitation.

Recommended Vehicle: 5% DMSO + 40% PEG-400 + 5% Tween 80 + 50% Water

-

Protocol: Dissolve compound in DMSO first. Add PEG-400 and vortex. Add Tween 80. Finally, add water slowly with continuous vortexing.

Stability Profile & Degradation Pathways[4][7][8][9]

The compound is generally stable in solid state but exhibits specific vulnerabilities in solution.

Stress Conditions[8]

-

Photolytic Instability: The amino-quinoline core is susceptible to photo-oxidation. The electron-rich amine can form N-oxides or undergo radical coupling under UV light.

-

Oxidative Stress: The C3-amine is the primary site for oxidation.

-

Hydrolytic Stability: The -CF₃ group is chemically inert and resistant to hydrolysis. The quinoline ring is stable against acid/base hydrolysis under standard conditions.

Visualizing the Stability & Solubility Logic

The following diagram illustrates the decision matrix for handling and the structural forces at play.

Figure 1: Structural-Property Relationship Map detailing the "Push-Pull" electronic effects on solubility and stability.

Experimental Protocols

Protocol A: Kinetic Solubility Determination (High-Throughput)

Use this to validate the "crash-out" point in biological buffers.

-

Preparation: Prepare a 10 mM stock solution in DMSO.

-

Spiking: Aliquot 196 µL of PBS (pH 7.4) into a 96-well UV-transparent plate.

-

Addition: Add 4 µL of DMSO stock (Final conc: 200 µM, 2% DMSO).

-

Incubation: Shake at 500 rpm for 24 hours at 25°C.

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitate.

-

Quantification: Measure UV absorbance at 254 nm and 320 nm. Compare against a standard curve prepared in 100% DMSO.

-

Calculation:

.

-

Protocol B: Forced Degradation (Stress Testing)

Required for validating storage conditions.

-

Acid Stress: 0.1 N HCl, 60°C, 4 hours. (Expect: Stable).

-

Base Stress: 0.1 N NaOH, 60°C, 4 hours. (Expect: Stable).

-

Oxidative Stress: 3% H₂O₂, RT, 4 hours. (Expect: Degradation - Monitor for M+16 peak via LC-MS).

-

Photostability: Expose solid sample to 1.2 million lux hours (ICH Q1B standard). (Expect: Minor Degradation - Protect from light).

Handling & Storage Recommendations

-

Storage: Store solid at -20°C. Keep desiccated.

-

Solution Storage: DMSO stocks are stable at -20°C for 3-6 months. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

-

Light Sensitivity: Store in amber vials. Wrap reaction vessels in foil during synthesis or assay incubation.

-

Safety (SDS Context): Treat as a potential irritant and genotoxin (common for aminoquinolines). Use full PPE (gloves, goggles, fume hood).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12217359, 4-(Trifluoromethyl)quinolin-3-amine. Retrieved from [Link]

-

Walsh Medical Media (2016). Evaluation of the Physicochemical Properties of a Novel Antimalarial Drug Lead. (Contextual data on lipophilic quinoline solubility). Retrieved from [Link]

-

Resolve Mass (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

Sources

Structural Elucidation of Quinoline Scaffolds: From Lattice Energy to Bioactive Conformation

Executive Summary

Quinoline (benzo[b]pyridine) remains a privileged scaffold in medicinal chemistry, forming the core of antimalarials (Chloroquine), antibacterials (Ciprofloxacin), and emerging anticancer agents. However, the rigid, planar aromatic core presents unique challenges in solid-state characterization, specifically regarding polymorphism and solubility-limiting

This technical guide outlines a rigorous, self-validating workflow for the crystal structure analysis of quinoline derivatives. It moves beyond standard connectivity elucidation to focus on quantitative supramolecular analysis—the key to understanding the physicochemical properties of drug candidates.

Part 1: Strategic Crystal Growth (The Bottleneck)

The primary failure point in quinoline analysis is not diffraction power, but crystal quality. Quinolines exhibit a strong tendency to form microcrystalline powders due to aggressive

Protocol: Binary Solvent Vapor Diffusion

Unlike simple evaporation, vapor diffusion controls the supersaturation rate, preventing the "crashing out" phenomenon common with planar heterocycles.

Reagents:

-

Solvent A (Good Solvent): Chloroform (

) or Dichloromethane (DCM). Quinolines are highly soluble here. -

Solvent B (Anti-Solvent): n-Hexane or Diethyl ether.

-

Vessel: Two concentric vials (inner 4mL, outer 20mL).

Step-by-Step Workflow:

-

Dissolution: Dissolve 10-15 mg of the quinoline derivative in the minimum amount of Solvent A (approx. 0.5 - 1.0 mL) in the inner vial. The solution must be clear; filter through a 0.45µm PTFE syringe filter if necessary.

-

The Chamber: Place the open inner vial inside the outer vial.

-

Anti-Solvent Addition: Carefully add Solvent B (approx. 3-4 mL) to the outer vial. Crucial: Do not let Solvent B spill into the inner vial.

-

Equilibration: Cap the outer vial tightly. Store at 4°C (refrigerator) to reduce kinetic energy and promote ordered lattice formation.

-

Timeline: Allow 3-7 days. Solvent B will diffuse into Solvent A, slowly lowering solubility and growing prism-like crystals suitable for X-ray diffraction (XRD).

Expert Insight: If the quinoline has a flexible side chain (e.g., an alkylamino group), the entropy of the tail can cause disorder. In these cases, switching Solvent A to Methanol can lock the side chain via hydrogen bonding (

), reducing thermal motion.

Part 2: Data Acquisition & Structure Solution

Experimental Parameters

For organic heterocycles like quinoline, Copper (

The "Planar Trap" (Twinning & Disorder)

Quinolines often crystallize in centrosymmetric space groups (e.g.,

Validation Check:

-

Always check the Flack Parameter if crystallizing in a non-centrosymmetric space group.

-

If

(more than one molecule in the asymmetric unit), check for Pseudo-translational symmetry using the PLATON software suite.

Part 3: Quantitative Supramolecular Analysis

In modern drug development, reporting atomic coordinates is insufficient. You must quantify the intermolecular forces that dictate solubility and protein binding.

Hirshfeld Surface Analysis

This technique partitions the crystal electron density to visualize interactions. For quinolines, we focus on two specific mappings:

-

Surface: Maps hydrogen bonds. Look for deep red spots indicating strong

-

Shape Index: Critical for quinolines. Look for adjacent red and blue triangles (bow-tie patterns) on the aromatic face. This is the diagnostic signature of

stacking.

Energy Frameworks (The Interaction Map)

Using Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d,p)) on the crystal geometry, we calculate the pairwise interaction energies (

- (Dispersion): Usually dominant in quinolines due to stacking.

- (Electrostatic): Dominant if polar side chains (sulfonamides, hydrazones) are present.

Data Presentation: Interaction Energy Profile

| Interaction Motif | Contact Type | Distance (Å) | Dominant Energy Term | Energy (kJ/mol) |

| Dimer Pair | 3.6 - 3.8 | Dispersion ( | -45.2 | |

| Side Chain | 1.9 - 2.2 | Electrostatic ( | -28.5 | |

| Edge-to-Face | 2.6 - 2.9 | Dispersion ( | -12.4 |

Interpretation: If

constitutes >60% of the total lattice energy, the compound is likely to have poor aqueous solubility, necessitating salt formation (e.g., Quinoline Hydrochloride) to introduce stronger electrostatic terms.

Part 4: Visualization & Workflow

The following diagram illustrates the decision matrix for analyzing quinoline derivatives, from synthesis to validated CIF.

Figure 1: Integrated workflow for the crystallization, structural solution, and supramolecular quantification of quinoline derivatives.

References

-

Hirshfeld Surface Methodology: Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11, 19-32. [Link]

-

Quinoline Structural Interactions: Alshahateet, S. F., et al. (2025).[1][2] Structural Characterization, Hirshfeld Surface Analysis, and Molecular Docking of Novel Diquinoline Derivatives. ResearchGate. [Link]

-

Energy Frameworks & DFT: Elboughdiri, N., et al. (2023). Crystal structure, Hirshfeld surface analysis, interaction energy and DFT calculations of methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. Acta Crystallographica Section E. [Link]

-

Biological Relevance of Quinoline Scaffolds: Mishra, M., et al. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega. [Link]

Sources

Computational Modeling of Trifluoromethylquinolines: A Technical Guide for Drug Discovery

Executive Summary

The incorporation of a trifluoromethyl (

This guide provides a validated computational framework for modeling trifluoromethylquinolines. Moving beyond standard protocols, we focus on the specific demands of fluorinated heterocycles: dispersion-corrected density functional theory (DFT) for non-covalent interactions, accurate transition state (TS) modeling for radical innate C-H functionalization (Minisci-type reactions), and reliable

Part 1: Electronic Structure & Reactivity Descriptors

The "Fluorine Effect" on the Quinoline Core

The

Key Computational Insight: Standard B3LYP calculations often fail to capture the subtle dispersion interactions driven by the fluorine atoms.

-

Recommendation: Use

B97X-D or M06-2X functionals. These include long-range dispersion corrections essential for accurately modeling the steric and electronic influence of the

Global & Local Reactivity Descriptors

To predict where a

-

Fukui Functions (

and-

Protocol: Perform single-point energy calculations on the Neutral (

), Cation ( -

Equation:

(for electrophilic attack on the ring).

-

-

Molecular Electrostatic Potential (MESP): Crucial for understanding non-covalent binding in a protein pocket.

often creates a "

Part 2: Mechanistic Modeling of Synthesis (Regioselectivity)

A common synthetic route is the Minisci reaction (radical trifluoromethylation). Predicting whether the

The Computational Workflow

Radical addition is usually the rate-determining step (RDS) for regioselectivity.

-

Reactant Complex: Model the interaction between the protonated quinoline (Minisci reactions occur in acidic media) and the

radical. -

Transition State (TS) Search: Locate the TS for the C-C bond formation at various ring positions.

-

Intrinsic Reaction Coordinate (IRC): Verify the TS connects the pre-reaction complex to the radical intermediate (

-complex).

Visualization of the Regioselectivity Workflow

Figure 1: Workflow for predicting regioselectivity in radical trifluoromethylation (Minisci) reactions.

Part 3: Physicochemical Property Prediction[1]

F NMR Shift Prediction (Structure Verification)

Distinguishing between regioisomers (e.g., 2-

-

The Gold Standard Protocol:

-

Geometry Opt:

B97X-D/6-31G(d). -

NMR Calculation: GIAO (Gauge-Independent Atomic Orbital) method at

B97X-D/aug-cc-pvdz (or def2-TZVP). -

Reference: Compute

(trichlorofluoromethane) at the exact same level to set the 0 ppm reference. -

Scaling: Linear regression scaling often improves accuracy:

.

-

pKa Calculation

The

Protocol:

-

Gas Phase: Calculate

for -

Solvation: Calculate

for -

Equation:

, where

Part 4: Experimental Validation & Data Summary

Recommended Computational Setup Table

Use this table to configure your input files for maximum reliability.

| Property | Recommended Functional | Basis Set | Solvation Model | Notes |

| Geometry Opt | 6-311G(d,p) | SMD (Solvent) | Dispersion is critical for F-F interactions. | |

| TS Search | M06-2X | def2-TZVP | SMD | M06-2X excels at barrier heights (kinetics). |

| aug-cc-pvdz | IEFPCM or SMD | Diffuse functions (aug) are mandatory for NMR. | ||

| pKa | B3LYP-D3 or M06-2X | 6-311++G(2d,2p) | SMD | High basis set size needed for proton affinity. |

| UV/Vis (TD-DFT) | CAM-B3LYP | def2-TZVP | Linear Response | Standard B3LYP fails for charge-transfer states. |

Step-by-Step Protocol: Calculating Bond Dissociation Energy (BDE) for Metabolic Stability

To predict if the

-

Build Structures: Create the parent molecule (

) and the radical ( -

Optimization: Optimize both species (Unrestricted DFT for the radical: UB3LYP or UM06-2X).

-

Frequency Check: Ensure no imaginary frequencies.

-

Calculation:

Note: -

Interpretation: Higher BDE (>95 kcal/mol) indicates higher metabolic stability at that position.

Metabolic Stability Logic Diagram

Figure 2: Logic flow for assessing metabolic stability via Bond Dissociation Energy (BDE) calculations.

References

-

Minisci Reaction Mechanism & DFT

- Title: DFT insights into the hydrodenitrogenation mechanism of quinoline...

- Source: Journal of Hazardous M

-

URL:[Link]

-

F NMR Prediction Benchmarking:

- Title: A computational tool to accurately and quickly predict 19F NMR chemical shifts...

- Source: Physical Chemistry Chemical Physics (RSC), 2022.

-

URL:[Link]

-

DFT Functional Benchmarking (Excited States/Properties)

- Title: Benchmarking the performance of time-dependent density functional theory methods on biochromophores.

- Source: Journal of Chemical Theory and Comput

-

URL:[Link]

-

pKa Prediction Methodologies

- Title: Predicting pKa values for drug-like molecules using semiempirical quantum chemical methods.

- Source: PeerJ, 2014.

-

URL:[Link]

Exploring the Chemical Space of 4-Aminoquinoline Analogues: An In-depth Technical Guide

A Foreword for the Modern Drug Discovery Scientist

The 4-aminoquinoline scaffold is a cornerstone of medicinal chemistry, a privileged structure that has yielded life-saving drugs and continues to inspire the development of novel therapeutic agents. This guide is crafted for researchers, scientists, and drug development professionals who seek a deeper understanding of this versatile chemical entity. We will navigate the intricate landscape of 4-aminoquinoline analogues, from their fundamental synthesis to the nuanced interpretation of structure-activity relationships (SAR). Our approach is rooted in practical, field-proven insights, designed to empower you to rationally design, synthesize, and evaluate the next generation of 4-aminoquinoline-based therapeutics.

The 4-Aminoquinoline Core: A Privileged Scaffold in Medicinal Chemistry

The 4-aminoquinoline ring system is a prime example of a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility arises from its unique combination of structural rigidity, synthetic accessibility, and the ability to present a variety of functional groups in a defined three-dimensional space. The archetypal 4-aminoquinoline, chloroquine, first synthesized in 1934, stands as a testament to the therapeutic potential of this class of compounds.[1]

The enduring appeal of the 4-aminoquinoline scaffold in drug discovery can be attributed to several key factors:

-

Synthetic Tractability: A wealth of well-established synthetic methodologies allows for the efficient and diverse functionalization of the quinoline core.

-

Pharmacokinetic Properties: The scaffold generally imparts favorable pharmacokinetic properties, including good oral bioavailability and a long elimination half-life.[2]

-

Target Versatility: 4-Aminoquinoline analogues have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory effects.[3]

Strategic Diversification: Navigating the SAR of 4-Aminoquinolines

The art and science of designing novel 4-aminoquinoline analogues lie in understanding the intricate relationship between chemical structure and biological activity. Modifications to the scaffold can be systematically explored to optimize potency, selectivity, and pharmacokinetic profiles.

The Critical 4-Amino Side Chain

The substituent at the 4-amino position is a primary determinant of biological activity and target engagement. The nature of this side chain profoundly influences the molecule's physicochemical properties, including its basicity and lipophilicity, which are crucial for its mechanism of action.[4][5] For instance, the diaminoalkane side chain of many antimalarial 4-aminoquinolines is essential for their accumulation in the acidic food vacuole of the parasite.[2][6]

The Influence of the 7-Position

The 7-position on the quinoline ring is another key locus for modification. The electronic properties of the substituent at this position can significantly impact the pKa of the quinoline nitrogens and, consequently, the drug's accumulation and target-binding affinity.[7] The classic example is the 7-chloro substituent of chloroquine, which is critical for its antimalarial activity.[8] Studies have shown that other halogens, such as bromine and iodine, at the 7-position can also confer potent antimalarial activity.[9]

Caption: Strategic modification points for exploring the 4-aminoquinoline chemical space.

Synthetic Blueprints: Constructing 4-Aminoquinoline Analogues

The synthesis of 4-aminoquinoline analogues typically follows a convergent and reliable synthetic route, beginning with the construction of the quinoline core, followed by the introduction of the desired side chain.

Building the Core: The Gould-Jacobs Reaction

A cornerstone in quinoline synthesis is the Gould-Jacobs reaction.[10][11] This thermal cyclization of an aniline derivative with diethyl ethoxymethylenemalonate (EMME) or a similar reagent provides a versatile entry point to a wide range of substituted 4-hydroxyquinolines.[12][13]

Experimental Protocol: Gould-Jacobs Synthesis of a 4-Hydroxyquinoline Intermediate

-

Condensation: A substituted aniline is reacted with diethyl ethoxymethylenemalonate. This step can often be accelerated using microwave irradiation.[14]

-

Cyclization: The resulting intermediate is heated in a high-boiling point solvent (e.g., Dowtherm A) to effect an intramolecular cyclization, yielding the 4-hydroxyquinoline.

-

Purification: The product is typically isolated by filtration and purified by recrystallization.

Activation and Functionalization: From Hydroxy to Chloro

The 4-hydroxyquinoline is then activated for nucleophilic substitution by converting it to the corresponding 4-chloroquinoline.

Experimental Protocol: Chlorination of the 4-Hydroxyquinoline

-

Reaction: The 4-hydroxyquinoline is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

-

Work-up: The reaction mixture is carefully quenched with ice and neutralized to precipitate the 4-chloroquinoline.

-

Purification: The crude product is collected by filtration and purified by recrystallization or column chromatography.

The Final Step: Nucleophilic Aromatic Substitution (SNAr)

The desired amino side chain is introduced via a nucleophilic aromatic substitution (SNAr) reaction with the 4-chloroquinoline intermediate.[3] This reaction is a robust and widely applicable method for generating diverse libraries of 4-aminoquinoline analogues.[4][15]

Experimental Protocol: General SNAr Procedure

-

Reaction: The 4-chloroquinoline and the desired amine are heated in a suitable solvent, such as ethanol or isopropanol.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is worked up to remove excess reagents, and the final product is purified by standard techniques such as column chromatography or recrystallization.

Caption: A streamlined workflow for the synthesis of 4-aminoquinoline analogues.

Characterization and Quality Control: Ensuring Data Integrity

Rigorous characterization of all synthesized compounds is a non-negotiable prerequisite for reliable biological evaluation. A standard suite of analytical techniques should be employed to confirm the identity, purity, and structural integrity of each analogue.

| Analytical Technique | Purpose | Key Information Provided |

| NMR Spectroscopy | Structure Elucidation | 1H and 13C NMR provide detailed information about the molecular framework and the connectivity of atoms. |

| Mass Spectrometry | Molecular Weight Confirmation | High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule. |

| HPLC Analysis | Purity Assessment | Determines the purity of the compound, with a target of >95% for biological testing. |

Biological Evaluation: From In Vitro Screening to Mechanistic Insights

The biological evaluation of a newly synthesized library of 4-aminoquinoline analogues should be a systematic, tiered process.

Primary In Vitro Screening

The initial screening assays are designed to identify compounds with the desired biological activity. The choice of assay is dictated by the therapeutic target. For example:

-

Antimalarial Activity: In vitro assays against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum are essential.[16]

-

Anticancer Activity: A panel of human cancer cell lines can be used to assess cytotoxicity and identify compounds with selective activity.[15][17]

Elucidating the Mechanism of Action

For promising hits from the primary screen, further studies are required to understand their mechanism of action. In the context of malaria, for instance, the classical mechanism of action for 4-aminoquinolines involves the inhibition of hemozoin formation.[1][2][18] These compounds are weak bases that accumulate in the acidic food vacuole of the parasite, where they bind to heme (ferriprotoporphyrin IX) and prevent its detoxification into hemozoin crystals.[17] This leads to the buildup of toxic heme, which ultimately kills the parasite.[2][17]

Future Perspectives: The Enduring Legacy of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline scaffold continues to be a rich source of inspiration for the development of new drugs. Current research efforts are focused on several key areas, including:

-

Overcoming Drug Resistance: Designing analogues that are effective against resistant strains of pathogens remains a high priority.[19]

-

Hybrid Molecules: The covalent linking of the 4-aminoquinoline scaffold to other pharmacophores is a promising strategy for creating hybrid molecules with dual mechanisms of action.[20]

-

Repurposing: Exploring the potential of existing and novel 4-aminoquinoline analogues for new therapeutic applications, such as in oncology and virology, is an active area of investigation.[3][17]

By combining rational design, efficient synthesis, and rigorous biological evaluation, the full therapeutic potential of the 4-aminoquinoline chemical space can continue to be unlocked, leading to the discovery of new medicines to address unmet medical needs.

References

-

Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. PubMed. [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

-

Design, synthesis and biological evaluation of 4-aminoquinoline-guanylthiourea derivatives as antimalarial agents. PubMed. [Link]

-

4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents. RSC Publishing. [Link]

-

4-aminoquinolines as Antimalarial Drugs. Trinity Student Scientific Review. [Link]

-

4-Aminoquinoline – Knowledge and References. Taylor & Francis. [Link]

-

Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

-

4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. [Link]

-

Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. ScienceDirect. [Link]

-

Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

-

4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers. [Link]

-

Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry. [Link]

-

Gould Jacobs Quinoline forming reaction. Biotage. [Link]

-

Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed. [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

-

Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position. ResearchGate. [Link]

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Microwave-Assisted Synthesis of Quinolines. Scribd. [Link]

Sources

- 1. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 2. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 5. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ablelab.eu [ablelab.eu]

- 11. iipseries.org [iipseries.org]

- 12. mdpi.com [mdpi.com]

- 13. asianpubs.org [asianpubs.org]

- 14. scribd.com [scribd.com]

- 15. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. hilarispublisher.com [hilarispublisher.com]

- 19. 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Design, synthesis and biological evaluation of 4-aminoquinoline-guanylthiourea derivatives as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

preliminary in vitro screening of 4-(Trifluoromethyl)quinolin-3-amine

Technical Guide: Preliminary In Vitro Screening of 4-(Trifluoromethyl)quinolin-3-amine

Executive Summary & Chemical Rationale

This guide outlines the technical workflow for the preliminary in vitro assessment of 4-(Trifluoromethyl)quinolin-3-amine . This scaffold combines the privileged quinoline pharmacophore—historically significant in antimalarial and kinase-inhibitor drugs—with a trifluoromethyl (

Medicinal Chemistry Rationale:

-

The Quinoline Core: A proven scaffold for DNA intercalation, heme polymerization inhibition (antimalarial), and ATP-competitive kinase inhibition (oncology).

-

The 4-

Substituent: Enhances metabolic stability by blocking oxidative metabolism at the C4 position. It significantly increases lipophilicity (LogP), facilitating membrane permeability and blood-brain barrier (BBB) penetration, while exerting a strong electron-withdrawing effect that modulates the pKa of the adjacent C3-amine. -

The 3-Amine Handle: A critical vector for further derivatization or direct hydrogen bonding within a target active site (e.g., the hinge region of kinases).

Safety & Handling (Pre-Experimental)

Hazard Identification: Based on structural analogs (e.g., 3-amino-4-fluoropyridine, trifluoromethylanilines), this compound must be treated as a potential acute oral toxin and severe eye/skin irritant .

-

Handling: Use a Class II Biological Safety Cabinet (BSC) for all powder weighing.

-

Solvent Compatibility: The hydrophobic

group dictates the use of DMSO (Dimethyl Sulfoxide) as the primary stock solvent. Avoid aqueous buffers for stock preparation to prevent precipitation.

Tier 1: Physicochemical Profiling

Before biological exposure, the compound’s solution behavior must be validated to prevent false negatives due to aggregation or precipitation.

Protocol 1.1: Kinetic Solubility & DMSO Tolerance

-

Objective: Determine the maximum soluble concentration in assay media (RPMI-1640 / DMEM).

-

Method: Nephelometry or UV-Vis Absorbance.

-

Steps:

-

Prepare a 10 mM stock solution in 100% DMSO.

-

Perform serial dilutions in PBS (pH 7.4) to final concentrations of 100, 50, 10, and 1

M. Final DMSO concentration must be -

Incubate for 2 hours at 25°C with shaking.

-

Measure absorbance at 600 nm (turbidity). An OD > 0.05 indicates precipitation.

-

Pass Criteria: Solubility

50

-

Tier 2: General Cytotoxicity (Safety Screen)

Establishing the Selectivity Index (SI) is crucial. We must determine the concentration lethal to 50% of healthy cells (

Protocol 2.1: MTT Cell Viability Assay

-

Cell Lines: HEK293 (Human Embryonic Kidney) or HepG2 (Liver hepatoma - metabolic proxy).

-

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h at 37°C/5% -

Treatment: Add compound (0.1

M – 100 -

Incubation: 48 hours.

-

Development: Add 20

L MTT (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. -

Read: Absorbance at 570 nm.

-

Calculation:

-

Tier 3: Targeted Bioactivity Screening

Given the scaffold, two primary therapeutic indications are prioritized: Antimalarial (due to the quinoline core) and Anticancer (Kinase inhibition).[1]

Protocol 3.1: Antimalarial Screen (SYBR Green I Fluorescence)

-

Target: Plasmodium falciparum (Strain 3D7 - Chloroquine sensitive).

-

Mechanism: The 4-aminoquinoline moiety typically inhibits hemozoin formation in the parasite food vacuole.[2]

-

Procedure:

-

Culture: Synchronize P. falciparum cultures at ring stage (1% parasitemia, 2% hematocrit).

-

Plating: Dispense 90

L parasite culture into 96-well black plates. -

Dosing: Add 10